Azido-PEG7-PFP ester
CAS No.:
Cat. No.: VC16016497
Molecular Formula: C23H32F5N3O9
Molecular Weight: 589.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H32F5N3O9 |
|---|---|
| Molecular Weight | 589.5 g/mol |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C23H32F5N3O9/c24-18-19(25)21(27)23(22(28)20(18)26)40-17(32)1-3-33-5-7-35-9-11-37-13-15-39-16-14-38-12-10-36-8-6-34-4-2-30-31-29/h1-16H2 |
| Standard InChI Key | AATGWHBZQXFXCJ-UHFFFAOYSA-N |
| Canonical SMILES | C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Introduction
Chemical Structure and Functional Attributes
Azido-PEG7-PFP ester belongs to the class of heterobifunctional PEG derivatives designed for precision bioconjugation. Its structure comprises three distinct components:
-
Azide terminal group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal labeling .
-
PEG7 spacer: A seven-unit ethylene oxide chain () that confers hydrophilicity, reduces immunogenicity, and modulates molecular spacing .
-
PFP ester: A highly electrophilic leaving group that reacts selectively with primary amines () under mild conditions, forming stable amide bonds .
Molecular Characterization
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 589.51 g/mol | |
| CAS number | 2055014-62-3 | |
| Purity | ≥98% | |
| Storage stability | -20°C (3 years as powder) |
The PEG7 spacer’s length balances solubility and steric effects, enabling efficient conjugation without hindering target binding . Nuclear magnetic resonance (NMR) spectra for analogous azido-PEG derivatives show characteristic peaks for ethylene oxide units ( 3.6–3.7 ppm) and azide protons ( 3.3–3.4 ppm) , while mass spectrometry confirms the molecular ion at m/z 589.51 .
Synthetic Methodologies
Scalable synthesis of azido-PEG7-PFP ester follows a multi-step protocol adapted from azido-PEG-NHS ester production , with modifications to incorporate the PFP moiety:
Stepwise Synthesis
-
PEG7 backbone activation:
-
React tetraethylene glycol with tert-butyl acrylate in tetrahydrofuran (THF) using sodium metal as a base, followed by acid hydrolysis to yield a carboxylic acid-terminated PEG7 intermediate .
-
Critical parameter: Maintain reaction temperatures below 5°C during Na metal addition to prevent side reactions .
-
-
Azide introduction:
-
PFP esterification:
Purification and Quality Control
-
Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients removes unreacted PFP-OH and DCC byproducts .
-
Lyophilization: Final product is lyophilized to a white powder, confirming >98% purity via reverse-phase HPLC .
Physicochemical and Reactivity Profiles
Solubility and Stability
-
Aqueous solubility: 10–15 mg/mL in phosphate-buffered saline (PBS) at pH 7.4, facilitated by PEG7’s hydrophilicity .
-
Organic solvents: Fully soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN) .
-
Storage: Stable for 3 years at -20°C as a powder; solutions in DMSO retain activity for 6 months at -80°C .
Reactivity Kinetics
-
Amine conjugation: Second-order rate constant () of with lysine residues at pH 8.5 , outperforming NHS esters in low-amine environments due to PFP’s superior leaving group ability .
-
Click chemistry: Azide-alkyne reactions proceed with >95% efficiency in 30 minutes using 1 mM Cu(I) catalyst .
Biomedical Applications
PROTAC Development
Azido-PEG7-PFP ester serves as a linker in PROTACs, molecules that degrade disease-causing proteins by recruiting E3 ubiquitin ligases . For example:
-
Case study: A PROTAC targeting androgen receptor (AR) utilized azido-PEG7-PFP ester to conjugate a von Hippel-Lindau (VHL) ligand and an AR antagonist, achieving DC (degradation concentration) of 5 nM in prostate cancer cells .
Antibody-Drug Conjugates (ADCs)
-
Site-specific conjugation: Azide groups enable strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-modified antibodies, reducing heterogeneity compared to traditional lysine conjugation .
Surface Functionalization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume